安西他匹-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor . It raises high-density lipoprotein (HDL) cholesterol and reduces low-density lipoprotein (LDL) cholesterol . This makes CETP inhibition an attractive target to prevent and treat various cardiovascular diseases .
Molecular Structure Analysis
Anacetrapib has shown an evident affinity towards the concave surface of CETP, especially towards the region of the N-terminal tunnel opening . The primary binding site of Anacetrapib resides in the tunnel inside CETP, near the residues surrounding the N-terminal opening .
Physical And Chemical Properties Analysis
Anacetrapib has a molecular formula of C30H25F10NO3 and a molecular weight of 637.5 g/mol . It is a hydrophobic glycoprotein .
科学研究应用
Dyslipidemia Management
Anacetrapib-d3, as a CETP inhibitor, has shown promise in the management of dyslipidemias. It significantly increases HDL cholesterol and apolipoprotein AI levels, with a profound increase in large HDL2 particles. This shift in lipoprotein profile can be beneficial for patients who do not achieve their LDL cholesterol targets or are intolerant to statins .
Cardiovascular Disease Risk Reduction
The REVEAL study highlighted that Anacetrapib-d3 could reduce the risk of major coronary events by 9% relative to placebo. This was achieved through lipid modification in patients with atherosclerotic vascular disease receiving LDL-C lowering treatment with atorvastatin .
Lipoprotein a (Lp(a)) Level Reduction
Anacetrapib-d3 decreases Lp(a) levels, which is attributed to a decrease in Apo(a) production. Lowering Lp(a) levels is considered beneficial as high levels are associated with an increased risk of cardiovascular diseases .
LDL Cholesterol Level Decrease
The drug decreases LDL cholesterol levels mainly due to increased catabolism of LDL particles through LDL receptors. This mechanism is crucial for patients who are at high risk of cardiovascular events and require aggressive LDL cholesterol management .
Triglyceride Level Modulation
Anacetrapib-d3 modestly decreases triglyceride levels due to increased lipolysis and increased receptor-mediated catabolism of triglyceride-rich particles. This effect can complement the management of patients with mixed dyslipidemia .
Potential Impact on Carbohydrate Homeostasis
Interestingly, Anacetrapib-d3 may be associated with a beneficial effect on carbohydrate homeostasis. This potential application could open new avenues for research in the intersection of lipid metabolism and diabetes .
安全和危害
属性
IUPAC Name |
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-[4-fluoro-5-propan-2-yl-2-(trideuteriomethoxy)phenyl]-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZLGJHLQGUVPN-IVVQBUEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C2=C(C=C(C=C2)C(F)(F)F)CN3[C@H]([C@H](OC3=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C)C(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25F10NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733091 |
Source
|
Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anacetrapib-d3 | |
CAS RN |
1061715-90-9 |
Source
|
Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。